![molecular formula C20H13F5N2O2 B2519277 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-54-4](/img/structure/B2519277.png)

1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

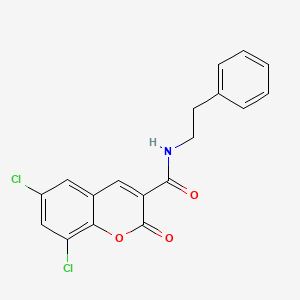

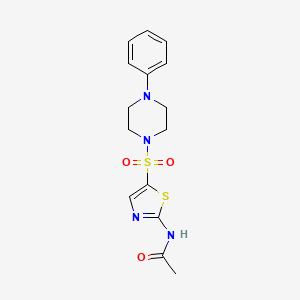

The compound 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including their role as HIV integrase inhibitors, as seen in the study of dihydroxypyrimidine-4-carboxamides . Although the specific compound is not directly mentioned in the provided papers, its structural features suggest potential pharmacological properties.

Synthesis Analysis

The synthesis of related fluoro-containing compounds involves the reaction of aromatic diamines with aromatic dianhydrides, as described in the synthesis of soluble fluoro-polyimides . The process includes the formation of poly(amic acid)s followed by cyclization to yield polyimides. While this process is not directly applicable to the synthesis of the compound , it provides insight into the methods used to incorporate fluorine atoms into aromatic compounds, which is relevant for the synthesis of fluoro-substituted dihydropyridines.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a 4-oxo-1,4-dihydropyridine ring, as seen in the crystal structure analysis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide . This structure is stabilized by hydrogen bonds, which could also be a feature in the compound of interest, given its structural similarity. The presence of fluorine atoms and a trifluoromethyl group in the compound likely influences its molecular geometry and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of dihydropyridine derivatives can be influenced by the substituents on the ring. In the case of the compound , the presence of fluorine atoms may affect its reactivity due to the electronegativity of fluorine, which can withdraw electron density from the ring. This could potentially affect the compound's interaction with biological targets, such as enzymes, by altering its binding affinity or inhibitory potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-containing compounds, such as those described in the synthesis of fluoro-polyimides, include excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are attributed to the presence of fluorine atoms, which impart a high degree of chemical resistance and stability to the compounds. The specific physical and chemical properties of 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would need to be determined experimentally, but it is reasonable to expect that the fluorine substituents would confer similar stability characteristics to this compound.

科学的研究の応用

Chemical Synthesis and Characterization

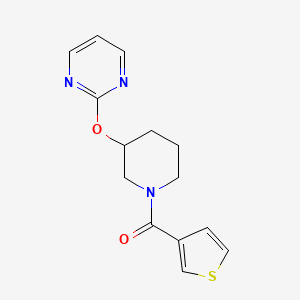

1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a precursor in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which exhibit moderate to good antimicrobial activities against Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). Such compounds are characterized using techniques like 1H NMR, 13C NMR, and mass spectral analysis to confirm their structure and evaluate their biological activities.

Development of Novel Inhibitors

This compound has also been identified as a core structure in the development of selective and efficacious inhibitors for the Met kinase superfamily. The selective inhibition of this kinase is crucial for cancer therapeutics, as demonstrated by BMS-777607, which showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This inhibitor has advanced into phase I clinical trials due to its promising in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

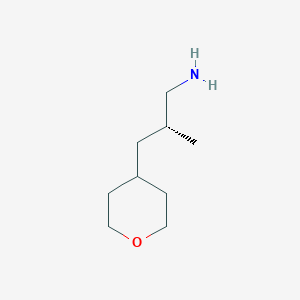

Material Science Applications

In the field of material science, derivatives of this compound have been used in the synthesis of new diphenylfluorene-based aromatic polyamides, which are known for their solubility in organic solvents and thermal stability. These materials are capable of forming transparent, flexible, and tough films, making them suitable for various industrial applications (Hsiao et al., 1999).

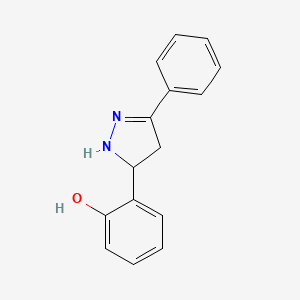

Novel Antiviral Agents

Furthermore, derivatives of 1-(4-fluorobenzyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored as potent and selective inhibitors of HIV integrase, an essential enzyme for the replication of human immunodeficiency virus type-1 (HIV-1). These inhibitors exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

It is likely that it affects multiple pathways due to its potential interactions with various enzymes and receptors .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

It is likely that it induces changes in cellular function and signaling due to its potential interactions with various enzymes and receptors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2O2/c21-13-5-3-12(4-6-13)11-27-9-1-2-15(19(27)29)18(28)26-14-7-8-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGZPBVZALVBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)

![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)

![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)